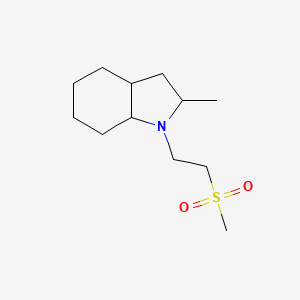![molecular formula C16H24N2O B7586338 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, also known as 4-MePPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been used as a research chemical and has been found to have potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one has been used as a research chemical in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the role of dopamine in reward and addiction, as well as to study the effects of psychoactive substances on behavior and cognition.
Mecanismo De Acción
The mechanism of action of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This can lead to increased feelings of pleasure and reward, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one are not well documented. However, it has been reported to have stimulant-like effects, similar to other psychoactive substances such as amphetamines. It has also been reported to have mild hallucinogenic effects, although these are less pronounced than those of other hallucinogens such as LSD or psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one in lab experiments is its relatively low toxicity compared to other psychoactive substances. This makes it a safer option for researchers to work with. However, its psychoactive effects may also pose a limitation, as they can complicate the interpretation of study results. Additionally, the legality of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one may vary by jurisdiction, which could limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research involving 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. One area of interest is its potential as a tool for investigating the role of dopamine in reward and addiction. It may also be useful in studying the effects of psychoactive substances on behavior and cognition, particularly in comparison to other substances with similar effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, as well as its potential applications in other areas of scientific research.
In conclusion, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, or 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, is a psychoactive substance with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its properties and potential applications, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one shows promise as a tool for investigating the central nervous system and the effects of psychoactive substances on behavior and cognition.
Métodos De Síntesis
The synthesis of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one involves the reaction of 3-methylphenethylamine with propionyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. The purity of the synthesized compound can be verified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-[4-[1-(3-methylphenyl)ethyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-16(19)18-10-8-17(9-11-18)14(3)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMPJQLTPWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)



![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)